molecular formula C9H14O2 B13953429 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 773870-02-3

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B13953429
CAS No.: 773870-02-3
M. Wt: 154.21 g/mol
InChI Key: JNFCNFSDEGSSIJ-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H14O2. It is a derivative of cyclohexene, characterized by the presence of two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 1st position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol . This reaction yields the desired cyclohexene derivative, which can then be further processed to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives or other functionalized compounds.

Scientific Research Applications

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

CAS No.

773870-02-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3,5-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3,6,8H,4-5H2,1-2H3,(H,10,11)

InChI Key

JNFCNFSDEGSSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=C1)C)C(=O)O

Origin of Product

United States

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